1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Overview
Description
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is a chemical compound with the molecular formula C10H10N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk), which play a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of certain catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage, such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to have a wide variety of medicinal applications, including as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents .
Biochemical Analysis
Biochemical Properties
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphoinositide 3-kinase and cyclooxygenase, influencing their activity. These interactions can lead to modulation of inflammatory responses and other cellular processes . The compound’s ability to bind to these enzymes suggests its potential as a therapeutic agent in treating inflammatory diseases and other conditions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, indicating its potential role in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit the activity of enzymes such as cyclooxygenase by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in inflammation and pain. Additionally, the compound can activate certain signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of inflammatory responses and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings suggest the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms can help optimize the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Methyl-1H-imidazol-2-yl)ethanone: This compound has a similar structure but contains an imidazole ring instead of an indazole ring. It exhibits different chemical and biological properties.
2-(1H-Imidazol-1-yl)ethanol: Another similar compound with an imidazole ring, but with an ethanol group instead of an ethanone group.
The uniqueness of this compound lies in its specific indazole structure, which imparts unique chemical and biological properties that are not observed in its imidazole analogs.
Properties
IUPAC Name |
1-(2-methylindazol-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNZBUHIUFAUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=CN(N=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278380 | |
Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-30-4 | |
Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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